2-Bromo-6-chloro-4-fluorophenol
Overview
Description
2-Bromo-6-chloro-4-fluorophenol is an organic compound with the molecular formula C6H3BrClFO. It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring.
Mechanism of Action
Target of Action
It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Biochemical Pathways
It has been used in the synthesis of 6-(aminomethylphenoxy)benzoxaborole analogs , which suggests it may play a role in the synthesis of these compounds and potentially influence the biochemical pathways they are involved in.
Pharmacokinetics
Its physicochemical properties such as molecular weight (22544 g/mol), number of heavy atoms (10), and logP (295) suggest that it may have good bioavailability .
Result of Action
It has been used in the synthesis of 6-(aminomethylphenoxy)benzoxaborole analogs , which have been investigated for their inhibitory effects on TNF-alpha, IL-1beta, and IL-6 from lipopolysaccharide-stimulated peripheral blood mononuclear cells .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-chloro-4-fluorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and halogen bonds due to the presence of bromine, chlorine, and fluorine atoms. These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of specific biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecules, affecting their function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have identified threshold effects, where a specific dosage level triggers significant changes in cellular function and overall health. High doses of this compound can result in toxic effects, including oxidative stress, inflammation, and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and overall efficacy in biochemical reactions and cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the fluorination of bromochlorophenol using N-fluoropyridinium salts. This reaction is carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes, including the bromination and chlorination of phenol, followed by selective fluorination. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-4-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-6-chloro-4-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic applications.
Medicine: Research into its derivatives has shown promise in the treatment of diseases such as Huntington’s disease.
Industry: It is employed in the production of resins, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Bromo-4-chloro-6-fluorophenol
- 2-Chloro-4-fluorophenol
- 2-Bromo-6-fluorophenol
Comparison: 2-Bromo-6-chloro-4-fluorophenol is unique due to the presence of three different halogen atoms, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in certain reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-6-chloro-4-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWILTIFGXJONJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396848 | |
Record name | 2-Bromo-6-chloro-4-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-83-8 | |
Record name | 2-Bromo-6-chloro-4-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886499-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-chloro-4-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-chloro-4-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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